![molecular formula C11H12N6O B2382256 N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine CAS No. 1772864-09-1](/img/structure/B2382256.png)

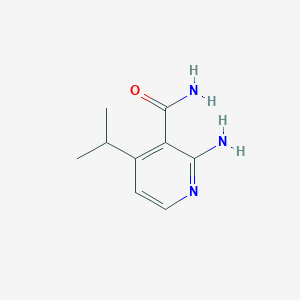

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

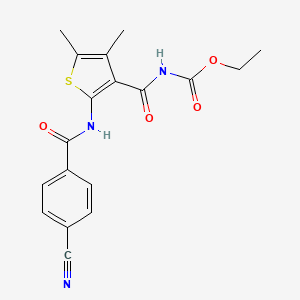

“N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine” is a chemical compound with the CAS number 1772864-09-1 . It has a molecular weight of 244.25 and a molecular formula of C11H12N6O .

Molecular Structure Analysis

The molecular structure of this compound consists of a purine ring, which is a heterocyclic aromatic organic compound, attached to a furan ring, another heterocyclic compound, via a methyl group .

科学的研究の応用

Antibacterial Activity

Furan derivatives, such as N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine, have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Radical Polymerization

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine has been used in radical polymerization . The free radical polymerization of this compound was performed employing benzoyl peroxide (BPO) initiator under an inert atmosphere of nitrogen in toluene . The rate of polymerization was found to be dependent on the concentrations of BPO and the compound .

Synthesis of Novel Functional Acrylamide Derivatives

This compound has been used in the synthesis of novel functional acrylamide derivatives . These derivatives have found applications in various areas such as adsorbent in the removal of heavy metal ion/dye from wastewater, as polymeric mediator for electrochemical biosensors, as fluid loss agent for oil well cement, as gene delivery vector, and as drug-delivery agent .

Biomedical Applications

Polymers containing N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine find usage area widely in biomedical applications . These include applications in drug delivery and gene delivery .

RNA Modification

N6-methyladenosine (m6A) is the most pervasive RNA modification in eukaryotic cells . The dynamic and reversible m6A modification of RNA plays a critical role in the occurrence and progression of tumors by regulating RNA metabolism .

Tumor Progression

The m6A modification of RNA, which involves N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine, plays a critical role in the occurrence and progression of tumors . This includes regulating RNA metabolism, including translocation, mRNA stability or decay, pre-mRNA splicing, and lncRNA processing .

特性

IUPAC Name |

6-N-(furan-2-ylmethyl)-2-N-methyl-7H-purine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O/c1-12-11-16-9(8-10(17-11)15-6-14-8)13-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H3,12,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKWWHFMAWTQSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=N1)NCC3=CC=CO3)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-[(furan-2-yl)methyl]-N2-methyl-7H-purine-2,6-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2382173.png)

![N-(4-{[(prop-2-en-1-yl)carbamoyl]amino}phenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2382175.png)

![2-((4-fluorophenyl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2382183.png)

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2382185.png)

![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382195.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2382196.png)